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Compound of Interest

Compound Name: Methyl 2-hydroxydecanoate

Cat. No.: B164378

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-
hydroxydecanoate (C11H2203), a fatty acid methyl ester of interest in various research and
development contexts. Due to the limited availability of public experimental spectra, this
document presents a combination of available experimental mass spectrometry data and
predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. The
methodologies provided are based on established protocols for the analysis of similar long-
chain functionalized esters.

Spectral Data Summary

The following tables summarize the key spectral data for Methyl 2-hydroxydecanoate. Mass
spectrometry data is based on experimental findings, while NMR and IR data are predicted
based on the compound's structure and typical values for its functional groups.

Table 1: Predicted *"H NMR Spectral Data

Solvent: CDClIs, Reference: TMS (6 = 0.00 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~4.18 dd 1H H-2 (-CH(OH)-)
~3.75 S 3H -OCHs (Methyl Ester)
~2.5 (variable) brs 1H -OH
~1.65 m 2H H-3 (-CH2-)
~1.2-1.4 m 12H H-4 to H-9 (-(CH2)s-)
~0.88 t 3H H-10 (-CHs)

Table 2: Predicted **C NMR Spectral Data

Solvent: CDCIs, Reference: CDCIs (0 = 77.16 ppm)

Chemical Shift (d) (ppm)

Assignment

~175.5 C-1 (C=0, Ester)
~70.5 C-2 (-CH(OH)-)
~52.0 -OCHs (Methyl Ester)
~34.0 C-3

~31.8 C-8

~29.4 C-6, C-7

~29.2 C-5

~24.9 C-4

~22.6 C-9

~14.1 C-10

Table 3: Experimental Mass Spectrometry (GC-MS) Data

Source: PubChem CID 549544
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Mass-to-Charge Ratio (m/z) Relative Intensity
69 Most Abundant

55 2nd Most Abundant
83 3rd Most Abundant

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm~?) Intensity Assignment

~3450 Strong, Broad O-H Stretch (Alcohol)
~2925, ~2855 Strong C-H Stretch (Aliphatic)
~1740 Strong C=0 Stretch (Ester)

C-O Stretch (Ester and

~1200, ~1100 Strong
Alcohol)

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data presented
above. These methodologies are standard for the analysis of fatty acid methyl esters and
similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of Methyl 2-
hydroxydecanoate.

Materials:

» Methyl 2-hydroxydecanoate sample (5-25 mg for *H, 50-100 mg for 3C)
e Deuterated chloroform (CDCIs)

o Tetramethylsilane (TMS) as an internal standard

¢ 5 mm NMR tubes
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e Volumetric glassware
Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7
mL of CDCIs containing 0.03% TMS in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation: Place the NMR tube in the spectrometer.

Acquisition:

o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a *H NMR spectrum using a standard pulse sequence. A sufficient number of
scans should be performed to achieve a good signal-to-noise ratio.

o Acquire a proton-decoupled 13C NMR spectrum. Due to the low natural abundance of 13C,
a larger number of scans will be necessary.

Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation,
phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal
at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to
confirm the molecular weight and fragmentation pattern of Methyl 2-hydroxydecanoate.

Materials:

o Methyl 2-hydroxydecanoate sample

o A suitable volatile solvent (e.g., hexane or ethyl acetate)

o Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:
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Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a
non-polar column). The oven temperature is programmed to ramp up to ensure good
separation.

lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically by Electron lonization (El).

Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-
to-charge ratio (m/z).

Detection: The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Methyl 2-hydroxydecanoate by their
characteristic vibrational frequencies.

Materials:

o Methyl 2-hydroxydecanoate sample

o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:

o Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR
crystal.

e Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.
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o Acquire the sample spectrum. A number of scans (e.g., 16-32) are co-added to improve
the signal-to-noise ratio.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum.

e Analysis: Identify the characteristic absorption bands corresponding to the functional groups
in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic
compound like Methyl 2-hydroxydecanoate.
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« To cite this document: BenchChem. [Spectral Analysis of Methyl 2-hydroxydecanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b164378#methyl-2-hydroxydecanoate-spectral-data-
nmr-ms-ir]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b164378?utm_src=pdf-body-img
https://www.benchchem.com/product/b164378#methyl-2-hydroxydecanoate-spectral-data-nmr-ms-ir
https://www.benchchem.com/product/b164378#methyl-2-hydroxydecanoate-spectral-data-nmr-ms-ir
https://www.benchchem.com/product/b164378#methyl-2-hydroxydecanoate-spectral-data-nmr-ms-ir
https://www.benchchem.com/product/b164378#methyl-2-hydroxydecanoate-spectral-data-nmr-ms-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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